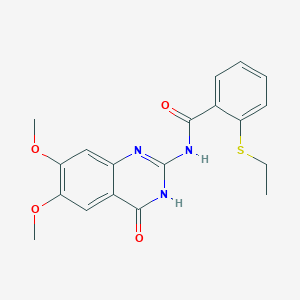

2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide

Description

2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide is a synthetic benzamide derivative incorporating a quinazoline scaffold. The molecule features a benzamide core linked to a 4-hydroxy-6,7-dimethoxyquinazolin-2-yl moiety via an amide bond, with an ethylsulfanyl substituent at the 2-position of the benzamide ring. The quinazoline group is notable for its prevalence in pharmacologically active compounds, particularly kinase inhibitors and anticancer agents, due to its ability to mimic purine bases and interact with enzyme active sites .

Properties

IUPAC Name |

N-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-4-27-16-8-6-5-7-11(16)17(23)21-19-20-13-10-15(26-3)14(25-2)9-12(13)18(24)22-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTPUCMHJLGXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the ethylsulfanyl and benzamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can modify the quinazoline core or the ethylsulfanyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Quinazoline derivatives are often investigated for their anticancer properties. The presence of the 4-hydroxy and 6,7-dimethoxy substitutions enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that such modifications can lead to increased potency against various cancer cell lines, including breast and lung cancers .

- Antimicrobial Properties :

- Enzyme Inhibition :

Pharmacological Insights

- Mechanism of Action :

- Bioavailability and Pharmacokinetics :

Case Studies

- In Vitro Studies :

- Animal Models :

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The ethylsulfanyl and benzamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Key Compounds for Comparison:

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds [7–9], ) Structure: Triazole core with sulfonylphenyl and difluorophenyl substituents. Applications: Likely explored for antimicrobial or pesticidal activity due to sulfonyl and triazole groups.

N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican, ) Structure: Benzamide derivative with difluorophenyl and trifluoromethylphenoxy groups. Functional Groups: Amide linkage, fluorinated substituents. Applications: Herbicide (pesticide) targeting carotenoid biosynthesis .

Target Compound : 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide

- Structure : Quinazoline-benzamide hybrid with ethylsulfanyl, hydroxy, and dimethoxy groups.

- Functional Groups : Amide bond (C=O ~1680 cm⁻¹ inferred), hydroxy (broad IR ~3200 cm⁻¹), and methoxy (IR ~2850 cm⁻¹).

Table 1: Comparative Analysis of Structural and Spectral Features

Biological Activity

The compound 2-(ethylsulfanyl)-N-(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)benzamide is a derivative of quinazoline, a class of compounds known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H22N3O3S

- Molecular Weight : 350.43 g/mol

The compound features a quinazoline core with hydroxyl and methoxy substitutions, which are believed to enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinazoline derivatives. For instance, compounds similar to this compound have exhibited significant activity against both Gram-positive and Gram-negative bacteria. A study indicated that related compounds showed minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinazoline derivatives are also noted for their anticancer properties. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antitumor activity . The presence of the hydroxyl group in the structure may contribute to enhanced interactions with target proteins.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Kinases : Quinazoline derivatives often act as ATP competitors for kinase binding sites.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties, reducing oxidative stress within cells.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant bactericidal activity at concentrations lower than those required for many existing antibiotics.

Study 2: Anticancer Screening

A series of in vitro assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed a dose-dependent reduction in cell viability with an IC50 value around 50 nM, indicating strong potential as an anticancer agent.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.